1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory functions . The addition of a fluoromethyl group to the MK 801 structure enhances its pharmacological properties, making it a valuable tool in neuropharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of fluoride with a suitable precursor, such as triflamide alcohol or cyclic sulfamate . The reaction typically requires anhydrous conditions and a suitable solvent, such as acetonitrile or dimethylformamide, to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 5-Fluoromethyl MK 801 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoromethyl MK 801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
5-Fluoromethyl MK 801 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of NMDA receptors in synaptic plasticity and memory functions.
Psychiatric Research: Employed in models of schizophrenia and other neuropsychiatric disorders to investigate potential therapeutic agents.
Drug Development: Serves as a lead compound for the development of new NMDA receptor antagonists with improved pharmacological profiles.
Wirkmechanismus
5-Fluoromethyl MK 801 exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions, which is essential for synaptic plasticity and memory formation . The compound’s non-competitive antagonism means it binds to a site distinct from the glutamate binding site, providing a unique mechanism of action compared to other NMDA receptor antagonists .
Vergleich Mit ähnlichen Verbindungen
MK 801 (Dizocilpine): The parent compound, also a non-competitive NMDA receptor antagonist.
Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.
Phencyclidine (PCP): A dissociative anesthetic that also acts on NMDA receptors.
Uniqueness: 5-Fluoromethyl MK 801 is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and allows for radiolabeling applications. This makes it a valuable tool in both basic research and clinical studies .
Eigenschaften
CAS-Nummer |
119493-73-1 |
---|---|
Molekularformel |
C17H16FN |
Molekulargewicht |
252.32 g/mol |
IUPAC-Name |
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1 |
InChI-Schlüssel |
DHHVHCZZAHJZSA-SQZVAGKESA-N |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Isomerische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F] |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Synonyme |
5-fluoromethyl MK 801 5-fluoromethyldizocilpine 5-FM-MK 801 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.